L-Alanosine

Description

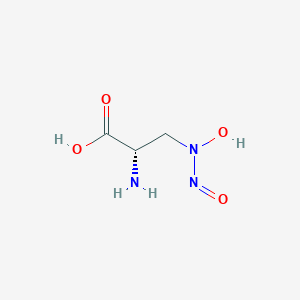

Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. This compound-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.

Properties

IUPAC Name |

(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLFUXWZJGETL-YUSKDDKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024175 | |

| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5854-93-3 | |

| Record name | Alanosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Alanosine: From Streptomyces alanosinicus to a Promising Antimetabolite

An In-Depth Technical Guide on the Discovery, Origin, and Biological Significance of L-Alanosine

Abstract

This compound, a naturally occurring amino acid analog, has garnered significant interest within the scientific community for its potent antineoplastic, antiviral, and antibiotic properties. This technical guide provides a comprehensive overview of the discovery of this compound and its microbial origin, Streptomyces alanosinicus. It delves into the detailed methodologies for the isolation of the producing microorganism, the fermentation process for this compound production, and the subsequent purification and characterization of the compound. Furthermore, this document elucidates the molecular mechanism of action of this compound, presents quantitative data on its biological activities, and outlines the key enzymatic steps in its biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product discovery and the therapeutic potential of microbial metabolites.

Discovery and Origin

This compound was first discovered in the 1960s as a novel antibiotic produced by a previously unknown species of Actinomycetes.[1] The producing microorganism was isolated from a soil sample collected in Brazil and was subsequently identified and named Streptomyces alanosinicus.[2] The type strain, Streptomyces alanosinicus ATCC 15710, is the definitive source of this unique natural product.[3][4]

Isolation of Streptomyces alanosinicus

The isolation of Streptomyces species from soil is a fundamental technique in natural product discovery. The following protocol outlines a general method for the isolation of Streptomyces from a soil sample.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Preparation:

-

Collect a soil sample from a desired location, preferably from an environment rich in microbial diversity.

-

Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

-

Grind the dried soil using a sterile mortar and pestle and pass it through a fine-mesh sieve to remove large debris.

-

-

Pre-treatment:

-

Suspend 1 gram of the sieved soil in 10 mL of sterile saline solution (0.85% NaCl).

-

Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.

-

Heat the suspension in a water bath at 55°C for 6 minutes to further reduce the number of vegetative bacterial cells, thereby enriching for spore-forming Actinomycetes like Streptomyces.

-

-

Serial Dilution and Plating:

-

Perform a serial dilution of the pre-treated soil suspension in sterile saline, typically from 10⁻¹ to 10⁻⁶.

-

Plate 100 µL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents such as nystatin (50 µg/mL) and cycloheximide (50 µg/mL) to inhibit fungal growth.

-

Incubate the plates at 28-30°C for 7-14 days.

-

-

Isolation and Purification:

-

Observe the plates for the characteristic chalky, powdery, and often pigmented colonies of Streptomyces.

-

Select individual colonies with distinct morphologies and streak them onto fresh SCA plates to obtain pure cultures.

-

Incubate the purification plates under the same conditions as before.

-

Repeat the streaking process until a pure isolate is obtained.

-

-

Identification:

-

The isolated pure culture can be identified as Streptomyces alanosinicus through a combination of morphological characterization (e.g., spore chain morphology, colony color) and molecular techniques, such as 16S rRNA gene sequencing.

-

Production and Purification of this compound

The production of this compound is achieved through the fermentation of Streptomyces alanosinicus. The following sections detail the fermentation process and a general protocol for the purification of this compound from the culture broth.

Fermentation of Streptomyces alanosinicus

Experimental Protocol: Fermentation for this compound Production

-

Inoculum Preparation:

-

Inoculate a loopful of a pure culture of Streptomyces alanosinicus ATCC 15710 into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Fermentation:

-

Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. A suitable production medium consists of an assimilable carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Maintain the fermentation at 28-30°C with continuous agitation and aeration for 3-5 days.

-

Monitor the production of this compound throughout the fermentation process using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fermentation broth, based on a patented process.

Experimental Protocol: this compound Purification

-

Harvest and Clarification:

-

At the end of the fermentation, harvest the culture broth.

-

Separate the mycelium from the supernatant by centrifugation or filtration. The supernatant contains the dissolved this compound.

-

-

Initial Purification by Adsorption Chromatography:

-

Adjust the pH of the clarified supernatant to a neutral or slightly acidic range.

-

Add activated carbon (e.g., Darco G-60) to the supernatant (approximately 5-10% w/v) and stir for 30-60 minutes to adsorb this compound.

-

Filter the mixture to collect the activated carbon.

-

Wash the carbon with water to remove impurities.

-

Elute this compound from the activated carbon using an appropriate solvent, such as an aqueous solution of a polar organic solvent (e.g., acetone, methanol) or a buffer with a different pH.

-

-

Further Purification by Ion-Exchange Chromatography:

-

Concentrate the eluate containing this compound under reduced pressure.

-

Apply the concentrated solution to an ion-exchange chromatography column (e.g., a strong anion or cation exchanger, depending on the pH and the charge of this compound).

-

Wash the column with a suitable buffer to remove unbound impurities.

-

Elute this compound using a salt gradient (e.g., NaCl) or a pH gradient.

-

Collect the fractions containing this compound, as determined by HPLC analysis.

-

-

Crystallization:

-

Pool the pure fractions and concentrate them under reduced pressure.

-

Induce crystallization of this compound by adding a non-solvent, such as a water-miscible organic solvent (e.g., methanol, ethanol, or acetone), and allowing the solution to stand at a low temperature (e.g., 4°C).

-

Collect the crystalline this compound by filtration, wash with a small amount of the non-solvent, and dry under vacuum.

-

Physicochemical and Spectroscopic Characterization

This compound is a white crystalline solid with the chemical formula C₃H₇N₃O₄ and a molecular weight of 149.11 g/mol .[5] It is soluble in water and dilute acids and bases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇N₃O₄ |

| Molecular Weight | 149.11 g/mol |

| Appearance | White crystalline solid |

| UV λmax | 250 nm |

| Solubility | Soluble in water, 100 mM NaOH, 100 mM HCl |

Mechanism of Action

This compound exerts its biological effects primarily by acting as an antimetabolite in the de novo purine biosynthesis pathway.[6][7] Specifically, this compound is a potent inhibitor of the enzyme adenylosuccinate synthetase (ADSS).[6][8] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of adenosine monophosphate (AMP).

By inhibiting ADSS, this compound disrupts the synthesis of AMP, leading to a depletion of the adenine nucleotide pool.[6] This, in turn, inhibits DNA and RNA synthesis, ultimately leading to cell growth inhibition and apoptosis.[8]

Caption: Mechanism of action of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated a broad spectrum of biological activities, with its antitumor and antiviral effects being the most extensively studied.

Antitumor Activity

The antitumor activity of this compound is particularly pronounced in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[6][8] MTAP is a key enzyme in the purine salvage pathway. In MTAP-deficient cells, the de novo purine synthesis pathway is essential for survival, making them highly susceptible to inhibitors like this compound.

Table 2: In Vitro Antitumor Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | 4.8 | [9] |

| CAK-1 | Renal Cell Carcinoma | 10 | [9] |

| CEM/ADR5000 | Multidrug-resistant Leukemia | - | [8] |

| HL-60/AR | Multidrug-resistant Leukemia | - | [8] |

| MDA-MB-231-BCRP | Multidrug-resistant Breast Cancer | - | [8] |

Note: While specific IC₅₀ values for the multidrug-resistant cell lines were not provided in the source, the study indicated that this compound was effective in inhibiting their proliferation.

Antiviral Activity

This compound has also been reported to possess antiviral activity against a range of viruses.[10] The mechanism of its antiviral action is also attributed to the inhibition of purine biosynthesis, which is essential for viral replication. Quantitative data on its antiviral efficacy (EC₅₀ values) against specific viruses is an area that warrants further investigation.

Toxicity

Preclinical studies in mice have established the toxicity profile of this compound.

Table 3: Toxicity Data for this compound

| Animal Model | Route of Administration | LD₅₀ |

| Mice | Intraperitoneal (i.p.) | ~600 mg/kg |

| Mice | Intravenous (i.v.) | ~300 mg/kg |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces alanosinicus involves a complex series of enzymatic reactions. The biosynthetic gene cluster for this compound has been identified, providing insights into its formation.[3][4] A key precursor in the pathway is the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap).[3] The formation of the unique N-nitrosohydroxylamine (diazeniumdiolate) group is a critical and complex step in the biosynthesis.[6]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a secondary metabolite from Streptomyces alanosinicus, stands out as a natural product with significant therapeutic potential. Its discovery from a soil microorganism highlights the importance of microbial biodiversity as a source of novel bioactive compounds. The elucidation of its mechanism of action as an inhibitor of de novo purine biosynthesis provides a solid foundation for its development as an antineoplastic and antiviral agent, particularly for MTAP-deficient cancers. The ongoing research into its biosynthetic pathway not only deepens our understanding of natural product biosynthesis but also opens up possibilities for synthetic biology approaches to enhance its production and generate novel analogs. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the study and application of this promising molecule.

References

- 1. Determination of this compound in plasma and urine by reversed-phase high-performance liquid chromatography of the Dns derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The this compound gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Biosynthesis of the N-N-Bond-Containing Compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanosine mechanism of action as a purine synthesis inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanosine is an antibiotic, originally isolated from Streptomyces alanosinicus, that has garnered significant interest for its antineoplastic properties.[1][2] Its mechanism of action lies in its ability to disrupt the de novo purine synthesis pathway, a fundamental process for cell growth and proliferation.[3][4] This technical guide provides an in-depth exploration of the core mechanism of this compound as a purine synthesis inhibitor, focusing on its molecular interactions, metabolic activation, and the experimental methodologies used to elucidate its function. The information presented herein is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development. This is particularly relevant in the context of tumors with methylthioadenosine phosphorylase (MTAP) deficiency, which are highly dependent on the de novo purine synthesis pathway.[5][6]

The De Novo Purine Synthesis Pathway

The de novo synthesis of purine nucleotides is a highly conserved and essential metabolic pathway that builds purine rings from simple precursors. The pathway culminates in the synthesis of inosine monophosphate (IMP), which serves as a branchpoint for the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process. First, adenylosuccinate synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate. Subsequently, adenylosuccinate lyase (ADSL) cleaves fumarate from adenylosuccinate to yield AMP.

Mechanism of Action of this compound

This compound itself is not a direct inhibitor of the enzymes in the purine synthesis pathway. Instead, it functions as a prodrug that is metabolically activated within the cell to a potent inhibitory molecule.

Metabolic Activation of this compound

Inside the cell, this compound is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This conversion is catalyzed by 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) synthetase (also known as SAICAR synthetase), an enzyme involved in the de novo purine synthesis pathway.[1]

Inhibition of Adenylosuccinate Synthetase (ADSS)

The primary target of the active metabolite, alanosyl-AICOR, is adenylosuccinate synthetase (ADSS).[3] Alanosyl-AICOR acts as a potent competitive inhibitor of ADSS, effectively blocking the conversion of IMP to adenylosuccinate. This is the first committed step in the synthesis of AMP from IMP. The inhibition of ADSS leads to a depletion of the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as for cellular energy metabolism.

Inhibition of Adenylosuccinate Lyase (ADSL)

In addition to its potent inhibition of ADSS, there is evidence to suggest that alanosyl-AICOR also acts as a competitive inhibitor of adenylosuccinate lyase (ADSL).[1] ADSL catalyzes two distinct steps in the de novo purine synthesis pathway: the conversion of succinylaminoimidazolecarboxamide ribonucleotide (SAICAR) to AICAR, and the conversion of adenylosuccinate to AMP. By inhibiting ADSL, alanosyl-AICOR can further disrupt the production of AMP.

Quantitative Inhibition Data

The inhibitory potency of this compound and its active metabolite has been quantified through various studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition Constants (Ki) of this compound and its Metabolite

| Inhibitor | Target Enzyme | Ki Value | Source |

| This compound | Adenylosuccinate Synthetase (ADSS) | 57.23 mM | |

| Alanosyl-AICOR | Adenylosuccinate Synthetase (ADSS) | 0.228 µM | |

| Alanosyl-AICOR | Adenylosuccinate Lyase (ADSL) | ~1.3-1.5 µM | [1] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | MTAP Status | IC50 Value | Source |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | Deficient | 4.8 µM (mean) | |

| CAK-1 | Renal Cell Carcinoma | Deficient | 10 µM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Adenylosuccinate Synthetase (ADSS) Activity Assay (Spectrophotometric)

This assay measures the activity of ADSS by monitoring the conversion of IMP and aspartate to adenylosuccinate. The formation of adenylosuccinate can be followed by an increase in absorbance at 280 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl2 (10 mM)

-

GTP (1 mM)

-

IMP (0.5 mM)

-

L-Aspartate (10 mM)

-

Purified ADSS enzyme

-

This compound or Alanosyl-AICOR (for inhibition studies)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and IMP in a quartz cuvette.

-

Add the test inhibitor (this compound or Alanosyl-AICOR) at various concentrations to the reaction mixture.

-

Initiate the reaction by adding L-Aspartate.

-

Immediately monitor the increase in absorbance at 280 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, perform the assay at varying substrate concentrations.

Adenylosuccinate Lyase (ADSL) Activity Assay (Spectrophotometric)

This assay measures the activity of ADSL by monitoring the cleavage of adenylosuccinate to AMP and fumarate. The decrease in adenylosuccinate concentration is followed by a decrease in absorbance at 282 nm.

Materials:

-

Tris-HCl buffer (40 mM, pH 7.4)

-

Adenylosuccinate (SAMP) (varying concentrations, e.g., 1-60 µM)

-

Purified ADSL enzyme

-

Alanosyl-AICOR (for inhibition studies)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer in a quartz cuvette.

-

Add the purified ADSL enzyme to the buffer.

-

Add the test inhibitor (Alanosyl-AICOR) at various concentrations.

-

Initiate the reaction by adding adenylosuccinate.

-

Immediately monitor the decrease in absorbance at 282 nm at a constant temperature (e.g., 25°C) for a short period (e.g., 30 seconds).

-

Calculate the specific activity using the change in absorbance and the extinction coefficient difference between SAMP and AMP (10,000 M⁻¹cm⁻¹).

-

Determine the percent inhibition and calculate IC50 or Ki values.

Analysis of Intracellular Nucleotide Pools by HPLC

This method allows for the quantification of intracellular nucleotide concentrations, providing a direct measure of the impact of this compound on purine metabolism.

Materials:

-

Cultured cells

-

This compound

-

Cold acidic extraction solution (e.g., 0.4 M perchloric acid)

-

Neutralizing solution (e.g., 2 M KHCO3)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.

-

Nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound at various concentrations for a specified time.

-

Extraction:

-

Rapidly harvest the cells and quench metabolic activity (e.g., by washing with ice-cold PBS).

-

Lyse the cells and precipitate proteins using a cold acidic extraction solution.

-

Centrifuge to pellet the precipitate.

-

-

Neutralization: Neutralize the supernatant containing the nucleotides with a suitable buffer.

-

HPLC Analysis:

-

Inject the neutralized extract onto the HPLC system.

-

Separate the nucleotides using an appropriate gradient of mobile phases.

-

Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

-

-

Quantification: Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.

Conclusion

This compound exerts its antiproliferative effects through a well-defined mechanism of action that involves its intracellular conversion to the active metabolite, alanosyl-AICOR. This active form potently inhibits adenylosuccinate synthetase, a critical enzyme in the de novo purine synthesis pathway, leading to the depletion of adenine nucleotides. There is also evidence for the inhibition of adenylosuccinate lyase. This targeted disruption of purine metabolism makes this compound a compelling candidate for further investigation, particularly in the context of precision oncology for tumors with specific metabolic vulnerabilities such as MTAP deficiency. The experimental protocols detailed in this guide provide a robust framework for the continued study and development of this compound and other inhibitors of purine synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanosine Inhibition of Adenylosuccinate Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanosine, an antibiotic produced by Streptomyces alanosinicus, has demonstrated significant antineoplastic properties. Its primary mechanism of action involves the potent inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This pathway is particularly crucial for the survival and proliferation of cancer cells, especially those with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene. Such cells are heavily reliant on de novo purine synthesis for their nucleotide pools. This compound itself is a prodrug that is converted intracellularly to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), which is a powerful competitive inhibitor of ADSS. This technical guide provides an in-depth overview of the inhibition of adenylosuccinate synthetase by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). This reaction involves the GTP-dependent condensation of IMP with L-aspartate to form adenylosuccinate.[1] The subsequent conversion of adenylosuccinate to AMP is catalyzed by adenylosuccinate lyase. The de novo purine synthesis pathway is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis, cellular energy metabolism, and signaling cascades.

This compound is an amino acid analogue that acts as an antimetabolite.[2] While this compound itself exhibits weak inhibition of adenylosuccinate synthetase, its therapeutic efficacy is derived from its intracellular conversion to a highly potent inhibitor.[3] This conversion product, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, acts as a strong competitive inhibitor of adenylosuccinate synthetase, effectively blocking the de novo synthesis of AMP.[3]

The selective targeting of cancer cells, particularly those with MTAP deficiency, stems from their increased dependence on the de novo purine synthesis pathway. MTAP-deficient cells are unable to salvage adenine from methylthioadenosine (MTA), making them exquisitely sensitive to inhibitors of de novo purine synthesis like this compound.

Mechanism of Action

The inhibition of adenylosuccinate synthetase by this compound is a two-step process:

-

Intracellular Activation: this compound is transported into the cell where it is enzymatically converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This reaction is catalyzed by 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) synthetase (also known as SAICAR synthetase).

-

Competitive Inhibition: Alanosyl-AICOR, the active metabolite, acts as a potent competitive inhibitor of adenylosuccinate synthetase. It competes with the natural substrate, IMP, for binding to the active site of the enzyme, thereby preventing the synthesis of adenylosuccinate and subsequently AMP.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound and its active metabolite against adenylosuccinate synthetase has been quantified through the determination of their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Source Organism for Enzyme |

| This compound | Adenylosuccinate Synthetase | 57.23 mM | Competitive | Mouse Leukemia L5178Y/AR |

| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | Competitive | Mouse Leukemia L5178Y/AR |

| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase | 1.3 µM | Competitive | Rat Skeletal Muscle |

| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase (SAICAR cleavage) | 1.5 µM | Competitive | Rat Skeletal Muscle |

Table 1: In vitro inhibition constants (Ki) for this compound and its active metabolite against adenylosuccinate synthetase and adenylosuccinate lyase.[3]

Signaling Pathway and Inhibition Visualization

The following diagrams illustrate the de novo purine biosynthesis pathway, the mechanism of this compound activation and inhibition, and a general workflow for determining enzyme inhibition.

Figure 1: Mechanism of this compound Inhibition of Adenylosuccinate Synthetase.

Figure 2: Workflow for Determining the Inhibition Constant (Ki).

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Synthetase Activity

This protocol is a generalized method for a continuous spectrophotometric assay to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate.

Materials:

-

Purified adenylosuccinate synthetase

-

Inosine 5'-monophosphate (IMP) sodium salt

-

Guanosine 5'-triphosphate (GTP) lithium salt

-

L-Aspartic acid

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 280-290 nm

Procedure:

-

Prepare a reaction mixture (without IMP) in a cuvette:

-

Buffer solution

-

GTP (final concentration, e.g., 100 µM)

-

L-Aspartic acid (final concentration, e.g., 1 mM)

-

MgCl₂ (final concentration, e.g., 5 mM)

-

Purified adenylosuccinate synthetase (concentration to be optimized for a linear reaction rate)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding IMP (final concentration to be varied for kinetic studies, e.g., 10-200 µM).

-

Immediately start monitoring the increase in absorbance at a wavelength where adenylosuccinate absorbs more strongly than IMP (typically around 280-290 nm). The exact wavelength should be determined empirically for the specific buffer conditions.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate can be converted to concentration per unit time using the Beer-Lambert law and the molar extinction coefficient of adenylosuccinate.

Determination of the Inhibition Constant (Ki) for this compound or its Anabolite

This protocol describes how to determine the Ki for a competitive inhibitor of adenylosuccinate synthetase using the spectrophotometric assay described above.

Procedure:

-

Perform the adenylosuccinate synthetase activity assay as described in section 5.1 at a fixed, non-saturating concentration of IMP.

-

Repeat the assay in the presence of several different concentrations of the inhibitor (this compound or its active anabolite). It is advisable to pre-incubate the enzyme with the inhibitor for a short period before initiating the reaction with IMP.

-

For each inhibitor concentration, determine the initial reaction velocity (v₀).

-

To determine the mode of inhibition and calculate the Ki, perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor.

-

Plot the data using a suitable method, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[IMP]) or by non-linear regression analysis of the Michaelis-Menten equation.

-

For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (1/Vmax).

-

-

The Ki can be determined from the following equation for competitive inhibition:

-

Km_app = Km * (1 + [I]/Ki)

-

Where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration. The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by fitting the data to the appropriate equation using specialized software.

-

Conclusion

This compound's targeted inhibition of adenylosuccinate synthetase, particularly through its potent anabolite, presents a compelling strategy for cancer therapy, especially in the context of MTAP-deficient tumors. The significant difference in inhibitory potency between this compound and its activated form underscores the importance of intracellular metabolism in its mechanism of action. The provided experimental protocols offer a foundational framework for researchers to further investigate the kinetics of this inhibition and to screen for novel inhibitors of this critical metabolic pathway. A thorough understanding of the biochemical and kinetic aspects of this interaction is paramount for the development of more effective and selective anticancer agents targeting purine metabolism.

References

L-Alanosine's Disruption of De Novo Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which L-Alanosine, an antibiotic with notable antineoplastic properties, disrupts the de novo purine biosynthesis pathway. The document details the molecular target of this compound, the kinetics of its inhibitory action, and its selective effects on cancer cells, particularly those with specific genetic deficiencies. Detailed experimental methodologies are provided to facilitate further research in this area.

Introduction

This compound, an amino acid analog derived from Streptomyces alanosinicus, functions as a potent inhibitor of adenine nucleotide biosynthesis. Its antitumor activity is particularly pronounced in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1] Such cells are heavily reliant on the de novo pathway for the synthesis of purines, making them selectively vulnerable to inhibitors of this pathway. This compound's primary mechanism of action is the targeted inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[2]

Mechanism of Action

This compound itself is a prodrug that is metabolized within the cell to its active form, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. This active metabolite is a potent competitive inhibitor of adenylosuccinate synthetase (ADSS).[3] ADSS catalyzes the GTP-dependent conversion of IMP and aspartate to adenylosuccinate, the penultimate step in AMP synthesis.[4] By inhibiting ADSS, this compound effectively blocks the production of AMP from IMP, leading to a depletion of the adenine nucleotide pool and subsequent disruption of DNA and RNA synthesis, ultimately inducing cell death.[3]

The De Novo Purine Biosynthesis Pathway and this compound's Point of Intervention

The de novo purine biosynthesis pathway is a multi-step process that synthesizes purine nucleotides from basic precursors. The pathway culminates in the synthesis of IMP, which serves as a branchpoint for the synthesis of both AMP and guanosine monophosphate (GMP). This compound's active metabolite specifically targets the first committed step in the conversion of IMP to AMP.

Quantitative Data

The inhibitory potency of this compound and its active metabolite against adenylosuccinate synthetase has been quantified. The data clearly indicates that the metabolized form of this compound is a significantly more potent inhibitor of the target enzyme.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line/Source | Reference |

| This compound | Adenylosuccinate Synthetase | 57.23 mM | L5178y/AR Leukemia | [3] |

| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | L5178y/AR Leukemia | [3] |

| This compound | T-ALL and CAK-1 cells (MTAP-) | IC50: 4.8 µM and 10 µM | T-ALL and CAK-1 cell lines | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on de novo purine biosynthesis.

Enzymatic Synthesis of L-Alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide

This protocol is based on the method described by Tyagi and Cooney (1980) for the enzymatic synthesis of the active metabolite of this compound.

Materials:

-

Partially purified 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase (SAICAR synthetase) from chicken liver.

-

5-amino-4-imidazolecarboxylic acid ribonucleotide (AICAR).

-

This compound.

-

ATP.

-

MgCl2.

-

Tris-HCl buffer (pH 7.4).

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, AICAR, this compound, ATP, and MgCl2.

-

Initiate the reaction by adding the partially purified SAICAR synthetase.

-

Incubate the reaction mixture at 37°C.

-

Monitor the formation of the product, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, using high-performance liquid chromatography (HPLC).

-

Purify the product from the reaction mixture using appropriate chromatographic techniques.

Adenylosuccinate Synthetase (ADSS) Activity Assay

This spectrophotometric assay is used to determine the activity of ADSS and to evaluate the inhibitory effects of compounds like the this compound metabolite.

Materials:

-

Purified or partially purified ADSS.

-

Inosine monophosphate (IMP).

-

L-Aspartate.

-

Guanosine triphosphate (GTP).

-

MgCl2.

-

Tris-HCl buffer (pH 8.0).

-

Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase).

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, IMP, L-aspartate, GTP, MgCl2, PEP, NADH, and the coupling enzymes.

-

Add the inhibitor (e.g., L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide) at various concentrations to the test cuvettes.

-

Initiate the reaction by adding ADSS.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ADSS activity.

-

Calculate the initial reaction velocities and determine the kinetic parameters, including the Ki for the inhibitor.

Analysis of Intracellular Purine Nucleotide Levels by HPLC

This method allows for the quantification of intracellular purine nucleotide pools to assess the impact of this compound treatment.

Materials:

-

Cancer cell lines (e.g., MTAP-deficient and proficient lines).

-

This compound.

-

Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction.

-

High-performance liquid chromatograph (HPLC) with a C18 reverse-phase column and a UV detector.

-

Mobile phase buffers (e.g., ammonium phosphate buffer with an ion-pairing agent).

-

Standards for ATP, ADP, AMP, GTP, GDP, GMP, and IMP.

Procedure:

-

Culture cancer cells to the desired confluency and treat with this compound for a specified duration.

-

Harvest the cells and extract the intracellular metabolites using cold PCA or TCA.

-

Neutralize the extracts and centrifuge to remove precipitated proteins.

-

Filter the supernatant and inject a defined volume into the HPLC system.

-

Separate the nucleotides using a gradient elution with the appropriate mobile phase.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

Quantify the concentration of each nucleotide by comparing the peak areas to those of the known standards.

This compound in the Context of MTAP Deficiency

The efficacy of this compound is significantly enhanced in cancer cells with a homozygous deletion of the MTAP gene. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine. In the absence of a functional MTAP, cells become highly dependent on the de novo synthesis of purines for their survival and proliferation. This creates a synthetic lethal interaction where the inhibition of the de novo pathway by this compound is selectively toxic to MTAP-deficient cancer cells, while normal cells with a functional salvage pathway are less affected.[1]

References

The Clinical Odyssey of L-Alanosine: A Technical Deep Dive into a Targeted Anti-Cancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanosine, a naturally occurring amino acid analog isolated from Streptomyces alanosinicus, has had a long and complex history in the landscape of oncology drug development.[1] Its journey, from initial broad-spectrum evaluation to a more refined, targeted approach, offers valuable insights into the evolution of cancer therapeutics. This technical guide provides a comprehensive overview of the history of this compound in clinical trials for cancer, with a focus on its mechanism of action, preclinical evidence, clinical findings, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Exploiting a Metabolic Vulnerability

This compound functions as a potent antimetabolite, specifically targeting the de novo purine synthesis pathway.[2] Its primary mechanism of action is the irreversible inhibition of adenylosuccinate synthetase, the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP).[3] This blockade of adenine synthesis is particularly effective in cancer cells harboring a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[2][3]

MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA). In tumors with MTAP deficiency, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21, cells become heavily reliant on the de novo pathway for their adenine supply.[4] By inhibiting this pathway, this compound selectively induces a state of "adenine starvation" in MTAP-deficient cancer cells, leading to cell cycle arrest and apoptosis, while sparing normal tissues with a functional MTAP salvage pathway.[3]

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound in MTAP-deficient cancer cells.

Preclinical Evaluation: Foundation for Clinical Development

The rationale for the clinical investigation of this compound was built on a solid foundation of preclinical studies demonstrating its selective cytotoxicity against MTAP-deficient cancer cells.

In Vitro Cytotoxicity

A significant body of in vitro evidence has shown that cancer cell lines with homozygous deletion of MTAP are markedly more sensitive to this compound compared to their MTAP-proficient counterparts.

| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Deficient | ~5 | [5] |

| CEM | T-cell Acute Lymphoblastic Leukemia | Proficient | >80 | [5] |

| Multiple Lines | NCI-60 Panel | Mixed | Variable | [6] |

Note: This table is a representation of available data and is not exhaustive.

In Vivo Efficacy in Animal Models

Preclinical studies using xenograft models have further substantiated the potential of this compound as a targeted therapeutic. These studies have shown that this compound can inhibit tumor growth and improve survival in models of MTAP-deficient cancers. For instance, in a glioblastoma xenograft model, this compound demonstrated anti-tumor activity and sensitized the tumors to temozolomide.[7]

| Animal Model | Cancer Type | Key Findings | Reference |

| Mouse Xenograft | Glioblastoma | Inhibited tumor growth, prolonged survival, sensitized to TMZ | [7] |

| Murine Tumors | Various | Damage to tumor, small intestine, liver, and lung | [8] |

Clinical Trials: A Historical Perspective

The clinical development of this compound has been marked by a shift from broad, untargeted studies to a more focused, biomarker-driven approach.

Early Phase I and II Trials (Pre-MTAP Selection)

Initial clinical trials of this compound were conducted in the 1980s and early 1990s without pre-selection of patients based on MTAP status.[1][9] These trials established the safety profile of the drug but generally failed to demonstrate significant anti-tumor activity in unselected patient populations.

Phase I Trial (Goldsmith et al., 1983):

-

Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound.[9]

-

Patient Population: 22 evaluable patients with various advanced cancers.[9]

-

Dosing Schedule: Daily intravenous infusion for 5 days, repeated every 3 weeks.[9]

-

Results: The MTD was established at 320 mg/m²/day for 5 days. The primary DLT was oral mucositis. The recommended Phase II dose was 160 mg/m²/day for 5 days.[9]

Early Phase II Trials: These trials investigated this compound in specific cancer types but did not show significant response rates, likely due to the lack of patient selection for MTAP deficiency.[1]

The Shift to a Targeted Strategy: The MTAP-Deficient Population

The recognition of MTAP deficiency as a key determinant of sensitivity to this compound led to the design of clinical trials specifically enrolling patients with MTAP-deficient tumors.

Phase II Multicenter Study in MTAP-Deficient Cancers (Kindler et al., 2009): This pivotal study represents the most significant clinical investigation of this compound in a targeted patient population.

-

Objective: To evaluate the efficacy and safety of this compound in patients with advanced, MTAP-deficient solid tumors.[2]

-

Patient Population: 65 patients with mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer whose tumors were confirmed to be MTAP-deficient by immunohistochemistry.[2]

-

Experimental Protocol:

-

Patient Selection: Patients with eligible tumor types were screened for MTAP deficiency using a specific immunohistochemistry (IHC) protocol on tumor biopsy samples.

-

Treatment Regimen: this compound was administered at a starting dose of 80 mg/m² by continuous intravenous infusion daily for 5 days, with cycles repeated every 21 days.[2]

-

Response Assessment: Tumor responses were evaluated every 3 cycles using computed tomography (CT) or magnetic resonance imaging (MRI).[2]

-

Pharmacodynamics: An objective of a related study was to measure tumor adenosine triphosphate (ATP) depletion using special imaging techniques.

-

Pharmacokinetics: A further objective of the related study was to determine the pharmacokinetic profile of this compound in this patient population.

-

-

Results:

-

Efficacy: No objective responses were observed. However, 24% of evaluable patients experienced stable disease, with two mesothelioma patients showing prolonged stable disease of 7.5 and 15.2 months.[2]

-

Safety: The most common Grade 3/4 toxicities included mucositis (11%), fatigue (6%), nausea (3%), and renal failure (1.5%).[2]

-

Experimental Workflow of a Phase II Trial in MTAP-Deficient Cancers

Caption: A generalized workflow for a Phase II clinical trial of this compound in MTAP-deficient cancers.

Beyond Purine Synthesis: Emerging Mechanisms of Action

Recent research has begun to uncover additional mechanisms by which this compound may exert its anti-cancer effects, particularly in the context of glioblastoma.

Impact on Mitochondrial Function and Cancer Stemness

Studies in MTAP-deficient glioblastoma models have revealed that this compound can impair mitochondrial function and reduce the "stemness" of brain tumor initiating cells.[7][10] The proposed mechanism involves the depletion of the purine pool, which is essential for maintaining mitochondrial function.[10] This leads to a reduction in mitochondrial spare respiratory capacity, ultimately sensitizing the cancer cells to other therapies like temozolomide.[7][10]

Proposed Signaling Pathway: this compound, Mitochondria, and Stemness

Caption: Proposed pathway of this compound's effects on mitochondrial function and cancer stemness.

Conclusion and Future Directions

The history of this compound in clinical trials is a testament to the importance of understanding the molecular underpinnings of cancer to develop effective targeted therapies. While early, unselected trials were disappointing, the focused investigation in MTAP-deficient tumors, though not meeting its primary endpoint, provided crucial clinical data and highlighted the feasibility of a biomarker-driven approach. The disappointing results of the pivotal Phase II trial in MTAP-deficient cancers suggest that while the scientific rationale is sound, factors such as dose, schedule, and patient selection may need further optimization. The emerging understanding of this compound's effects on mitochondrial metabolism and cancer stemness opens new avenues for future research, potentially in combination with other agents that target these pathways. Further preclinical work to elucidate these novel mechanisms and to identify optimal combination strategies will be critical in determining if this compound, or a next-generation analogue, will ultimately find its place in the oncologist's armamentarium.

References

- 1. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of the toxicity of this compound to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I study of this compound (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Target of L-Alanosine in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanosine, an antibiotic derived from Streptomyces alanosinicus, has demonstrated antineoplastic activity by targeting the de novo purine synthesis pathway. This technical guide provides an in-depth analysis of the enzymatic target of this compound in tumor cells, with a particular focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The primary enzymatic target of this compound is adenylosuccinate synthetase (ADSS), a critical enzyme in the synthesis of adenosine monophosphate (AMP). The efficacy of this compound is notably enhanced in tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, which renders them dependent on the de novo pathway for purine biosynthesis. This guide will detail the biochemical interactions, summarize key quantitative data, and provide methodologies for the experiments cited, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is an antimetabolite that functions as an inhibitor of purine biosynthesis.[1] Its antitumor properties are particularly pronounced in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] MTAP is a key enzyme in the purine salvage pathway.[5] Its absence in approximately half of all glioblastomas and other cancers forces these cells to rely exclusively on the de novo purine synthesis pathway for survival and proliferation.[2][5] This dependency creates a therapeutic window for inhibitors of this pathway, such as this compound.

Mechanism of Action: Targeting Adenylosuccinate Synthetase (ADSS)

This compound exerts its cytotoxic effects by inhibiting adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a penultimate step in AMP synthesis.[2][6][7][8] However, this compound itself is a relatively weak inhibitor of ADSS.[9] Within the tumor cell, this compound is metabolized into a more potent inhibitor, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide.[9] This active metabolite is formed by the conjugation of this compound with 5-amino-4-imidazolecarboxylic acid ribonucleotide.[9] This anabolite then potently inhibits ADSS, leading to a depletion of the adenine nucleotide pool, which is essential for DNA synthesis and cellular metabolism.[5][9]

Signaling Pathway Diagram

Caption: De novo purine synthesis pathway showing inhibition of ADSS by the active metabolite of this compound.

Quantitative Data

The inhibitory activity of this compound and its active metabolite has been quantified in various studies. The following tables summarize the key findings.

| Compound | Enzyme | Ki Value | Cell Line/Source | Reference |

| This compound | Adenylosuccinate Synthetase | 57.23 mM | L5178y/AR leukemia | [9] |

| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | L5178y/AR leukemia | [9] |

| Cell Line | MTAP Status | IC50 of this compound | Reference |

| T-ALL (mean) | Deficient | 4.8 µM | [10] |

| CAK-1 | Deficient | 10 µM | [10] |

| CEM/ADR5000 | Deficient | 0.1-100 µM (range) | [6] |

| HL-60/AR | Deficient | 0.1-100 µM (range) | [6] |

| MDA-MB-231-BCRP | Deficient | 0.1-100 µM (range) | [6] |

Experimental Protocols

In Vitro Assessment of ADSS Inhibition

Objective: To determine the inhibitory constant (Ki) of this compound and its metabolite against adenylosuccinate synthetase.

Methodology:

-

Enzyme Purification: Adenylosuccinate synthetase is partially purified from tumor cells (e.g., L5178y/AR leukemia) using standard chromatography techniques.[9]

-

Enzyme Assay: The activity of ADSS is measured spectrophotometrically by monitoring the formation of adenylosuccinate.

-

Inhibition Studies: The enzyme is incubated with varying concentrations of the inhibitor (this compound or its active metabolite) and the substrate (IMP).

-

Data Analysis: The Ki value is determined by analyzing the enzyme kinetics using methods such as Lineweaver-Burk plots.[9]

Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in tumor cell lines.

Methodology:

-

Cell Culture: Tumor cell lines with known MTAP status are cultured under standard conditions.

-

Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 10 days).[6]

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.

-

Data Analysis: The IC50 value is calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.

Phase II Clinical Trial Protocol for this compound in MTAP-Deficient Cancers

Objective: To evaluate the efficacy and safety of this compound in patients with MTAP-deficient solid tumors.[11][12]

Methodology:

-

Patient Selection: Patients with advanced, histologically confirmed MTAP-deficient tumors (e.g., mesothelioma, NSCLC, sarcoma, pancreatic cancer) are enrolled. MTAP deficiency is confirmed by immunohistochemistry.[11][12]

-

Treatment Regimen: this compound is administered at a starting dose of 80 mg/m² by continuous intravenous infusion daily for 5 days, with the cycle repeated every 21 days.[11][12]

-

Response Evaluation: Tumor response is assessed every 3 cycles using imaging techniques such as CT or MRI.[11][12]

-

Toxicity Monitoring: Adverse events are monitored and graded according to standard criteria.[11][12]

Experimental Workflow Diagram

Caption: Workflow for a Phase II clinical trial of this compound in patients with MTAP-deficient cancers.

Downstream Effects and Therapeutic Implications

The inhibition of ADSS by this compound leads to a cascade of downstream effects beyond the immediate depletion of adenine nucleotides. In glioblastoma (GBM) cells, this compound treatment has been shown to impair mitochondrial function, specifically by reducing the spare respiratory capacity.[2][3] This compromise in mitochondrial function is linked to a reduction in the "stemness" of brain tumor initiating cells, rendering them more susceptible to standard therapies like temozolomide.[2][3]

The selective cytotoxicity of this compound in MTAP-deficient tumors presents a promising therapeutic strategy.[4][5] However, clinical trials have shown limited efficacy at the tested doses and schedules, indicating that further optimization is necessary.[11][12] Future directions may involve combination therapies or the development of more potent and specific inhibitors of the de novo purine synthesis pathway.

Conclusion

This compound targets the de novo purine synthesis pathway through the potent inhibition of adenylosuccinate synthetase by its active metabolite. This mechanism is particularly effective in MTAP-deficient tumor cells, which are reliant on this pathway for purine supply. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and similar antimetabolites as targeted cancer therapies. Understanding the intricate details of its enzymatic target and mechanism of action is crucial for designing more effective clinical strategies to exploit the metabolic vulnerabilities of cancer cells.

References

- 1. Phase I study of this compound (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of gene expression profiles predicting tumor cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Purine Synthesis Inhibitor this compound Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the antimetabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase II multicenter study of this compound, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Methodological & Application

L-Alanosine In Vitro Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Alanosine in in vitro cell culture studies. This document outlines the mechanism of action, detailed experimental protocols for key assays, and expected outcomes, facilitating the investigation of this compound's therapeutic potential.

Introduction

This compound, an antibiotic derived from Streptomyces alanosinicus, is an antimetabolite with significant antineoplastic activity.[1][2] Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][3][4] This inhibition disrupts the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][3] This disruption of purine metabolism is particularly effective in tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), which are consequently more reliant on the de novo synthesis pathway for purine supply.[1][4] Recent studies have also highlighted that this compound can impair mitochondrial function and reduce the stemness of cancer cells, suggesting a broader impact on cellular metabolism and survival.[5]

Mechanism of Action: Targeting Purine Synthesis

This compound selectively targets the de novo purine synthesis pathway. By inhibiting adenylosuccinate synthetase, it depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism. This targeted action makes it a compound of interest for cancers with specific metabolic vulnerabilities, such as those with MTAP deficiency.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that the sensitivity to this compound can be significantly higher in MTAP-deficient cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| T-ALL (MTAP-deficient) | T-cell Acute Lymphoblastic Leukemia | 4.8 | Not Specified | [6] |

| CAK-1 (MTAP-deficient) | Cancer Cell Line | 10 | Not Specified | [6] |

| CEM/ADR5000 | Leukemia | 0.1 - 100 (Range) | 10 days | [3] |

| HL-60/AR | Leukemia | 0.1 - 100 (Range) | 10 days | [3] |

| MDA-MB-231-BCRP | Breast Cancer | 0.1 - 100 (Range) | 10 days | [3] |

| GBM Cells (MTAP-deficient) | Glioblastoma | 0.125 - 0.25 | 14 days | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

General Cell Culture and this compound Preparation

-

Cell Lines: Select appropriate cancer cell lines, including both MTAP-proficient and MTAP-deficient lines for comparative analysis.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

This compound Stock Solution: this compound is soluble in aqueous solutions.[6] Prepare a stock solution (e.g., 10 mM) in sterile water or 100mM HCl/NaOH.[6] Due to its instability in solution, it is recommended to prepare fresh solutions for each experiment.[3][4]

Cell Viability and Proliferation Assays

4.2.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells cultured in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Protocol:

-

Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4.2.2. Crystal Violet Assay

This assay quantifies the number of adherent cells by staining them with crystal violet.

-

Materials:

-

Cells cultured in multi-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

0.5% Crystal Violet solution

-

Methanol or other solubilizing agent

-

Microplate reader

-

-

Protocol:

-

Seed cells in a multi-well plate and treat with this compound as described for the MTT assay.

-

After treatment, gently wash the cells with PBS.

-

Fix the cells with methanol for 10-20 minutes at room temperature.

-

Remove the methanol and stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding methanol to each well and incubate for 20 minutes on a shaker.

-

Measure the absorbance at 570 nm.

-

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Mitochondrial Function Assay: Seahorse XF Analysis

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

-

Materials:

-

Seahorse XF96 or similar instrument

-

Seahorse XF cell culture microplates

-

This compound

-

Seahorse XF assay medium

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

-

Protocol:

-

Seed cells in a Seahorse XF plate and allow them to adhere.

-

Treat cells with this compound for the desired duration.

-

One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure OCR and ECAR in real-time using the Seahorse XF analyzer.

-

Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Conclusion

This compound presents a promising therapeutic strategy, particularly for MTAP-deficient cancers. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy and mechanism of action. By employing these standardized assays, researchers can generate reproducible and comparable data, accelerating the drug development process for this targeted anti-cancer agent.

References

Application Notes and Protocols: L-Alanosine in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanosine is a naturally occurring antimetabolite antibiotic with notable antineoplastic properties. Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway.[1][2][3][4] This mode of action makes it particularly effective against tumors with deficiencies in the purine salvage pathway, such as those with methylthioadenosine phosphorylase (MTAP) deficiency.[2][5] These application notes provide a comprehensive overview of this compound dosage and administration in mouse xenograft models, offering detailed protocols and quantitative data to guide preclinical research.

Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models

The following table summarizes the quantitative data from various studies utilizing this compound in mouse xenograft models. This allows for a clear comparison of dosages, administration routes, treatment schedules, and observed anti-tumor efficacy across different cancer types.

| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Combination Therapy | Observed Efficacy | Reference |

| Glioblastoma (intracranial xenograft) | Athymic nude mice | 150 mg/kg | Intraperitoneal (IP) | Three times a week | Temozolomide (5 mg/kg) | Inhibited tumor growth and prolonged survival.[6] | [Singh SX, et al., 2022][6] |

| Murine Fibrosarcoma (Meth-A) | BALB/cBy male mice | 600 mg/kg | Intraperitoneal (IP) | Single dose, 8 hours prior to radiation | X-irradiation (20 Gy) | 62% tumor control (compared to <5% with radiation alone). | [Hong SS, et al., 1989] |

| Murine Leukemias | Not specified | 5-10 mg/kg | Intraperitoneal (IP) | Q01DX005 (once daily for 5 days) | None | Increased median survival time. | [NCI In Vivo Screening Data][7] |

| L5178Y/AR Leukemia | BD2F1 mice | 500 mg/kg | Not specified | Not specified | None | Reduced intratumoral adenylosuccinate synthetase activity by 70% and depressed DNA synthesis. | [Tyagi AK, et al., 1980][8] |

Note on Toxicity: The LD50 of this compound administered intraperitoneally in mice is approximately 2 g/kg.[9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound primarily targets the de novo purine synthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[10][11][12][13] It specifically inhibits adenylosuccinate synthetase, the enzyme that converts inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound depletes the pool of adenine nucleotides necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Tumors with a deficiency in the MTAP enzyme are particularly sensitive to this compound, as they are unable to utilize the purine salvage pathway to compensate for the blockade of de novo synthesis.[2][5]

Caption: this compound inhibits the de novo purine synthesis pathway.

Experimental Workflow for a Mouse Xenograft Study

A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model involves several key stages, from cell culture and animal acclimatization to tumor implantation, treatment, and data analysis.

Caption: A typical workflow for a mouse xenograft study.

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Xenograft Model

This protocol is adapted from studies evaluating this compound in combination with Temozolomide for the treatment of glioblastoma.[6]

1. Materials:

-

Human glioblastoma cell line (e.g., luciferase-expressing)

-

Female athymic nude mice (e.g., from Jackson Labs)

-

Cell culture medium and reagents

-

Methylcellulose

-

This compound (e.g., from MedKoo)

-

Temozolomide (optional, for combination studies)

-

Sterile saline for injection

-

D-luciferin (for bioluminescent imaging)

-

Anesthetic (e.g., isoflurane)

-

Stereotactic apparatus for intracranial injection

-

Bioluminescence imaging system

2. Procedure:

-

Cell Culture: Culture the glioblastoma cells according to standard protocols.

-

Animal Acclimatization: Allow mice to acclimate for at least one week before any procedures.

-

Intracranial Injection:

-

Anesthetize the mice.

-

Using a stereotactic frame, inject approximately 1 x 10^5 cells in a 1:3 mixture with methylcellulose into the right caudate nucleus.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish for approximately 4 weeks.

-

Monitor tumor growth weekly via bioluminescent imaging after intraperitoneal injection of D-luciferin (15 mg/kg).

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in sterile saline. The compound may be unstable in solution, so fresh preparation is recommended.[4]

-

-

Treatment Administration:

-

Randomize mice into treatment groups (e.g., vehicle, this compound, Temozolomide, combination).

-

Administer this compound at a dose of 150 mg/kg via intraperitoneal injection three times per week.

-